molecular formula C12H15NO5S B1525477 Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate CAS No. 1315368-95-6

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate

Cat. No.: B1525477
CAS No.: 1315368-95-6
M. Wt: 285.32 g/mol
InChI Key: LYKMKJYTJCYXTR-UHFFFAOYSA-N
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Description

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 319.36 g/mol. This compound belongs to the family of azetidine carboxylates, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate typically involves the mesylation of azetidine derivatives. One common method includes the initial mesylation of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale mesylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The mesylate group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Substitution: Azetidine derivatives with various functional groups.

    Reduction: Alcohols or amines.

    Oxidation: Sulfonic acids.

Scientific Research Applications

Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The mesylate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. This reactivity is driven by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.

    N-Boc-azetidine: A protected azetidine used in organic synthesis.

    Azetidine-3-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

The presence of the mesylate ester makes it a versatile intermediate for various chemical transformations, setting it apart from other azetidine derivatives .

Properties

IUPAC Name

benzyl 3-methylsulfonyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(15,16)18-11-7-13(8-11)12(14)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKMKJYTJCYXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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